6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamin

Übersicht

Beschreibung

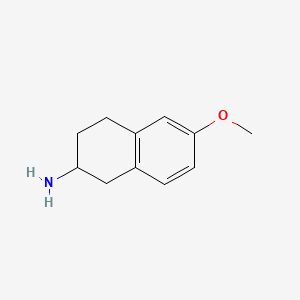

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is an organic compound with the molecular formula C11H15NO. It is a derivative of naphthalene and features a methoxy group at the 6th position and an amine group at the 2nd position on the tetrahydro-naphthalene ring.

Wissenschaftliche Forschungsanwendungen

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on neurotransmitter systems, particularly serotonin.

Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmacologically active compounds.

Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis

Wirkmechanismus

Target of Action

The primary target of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is the serotonin transporter (SERT) . This protein plays a crucial role in the reuptake of serotonin, a neurotransmitter that regulates mood, appetite, and sleep.

Mode of Action

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine interacts with its target by inhibiting the high-affinity uptake of serotonin . This inhibition occurs in a competitive manner, meaning the compound competes with serotonin for binding to the SERT .

Biochemical Pathways

By inhibiting the reuptake of serotonin, 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine increases the concentration of serotonin in the synaptic cleft . This leads to prolonged activation of serotonin receptors on the postsynaptic neuron, enhancing serotonergic neurotransmission .

Result of Action

The increased serotonergic activity resulting from the action of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine could have various effects at the cellular and molecular level. For instance, it has been shown to increase the potassium-evoked release of serotonin from the retina .

Biochemische Analyse

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines. The interaction between 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine and MAO can influence the levels of neurotransmitters in the brain, potentially affecting mood and behavior .

Cellular Effects

6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the cAMP signaling pathway, which plays a crucial role in regulating cellular responses to hormones and other extracellular signals . Additionally, 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine can alter the expression of genes involved in neurotransmitter synthesis and degradation .

Molecular Mechanism

The molecular mechanism of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to MAO, inhibiting its activity and leading to increased levels of monoamines in the brain . This inhibition can result in enhanced neurotransmission and altered mood states. Furthermore, 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine can modulate the activity of other enzymes involved in neurotransmitter metabolism, such as catechol-O-methyltransferase (COMT) .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine remains stable under standard laboratory conditions but may degrade over extended periods . Long-term exposure to the compound can lead to sustained changes in gene expression and cellular metabolism .

Dosage Effects in Animal Models

The effects of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine vary with different dosages in animal models. At low doses, the compound may enhance neurotransmission and improve mood . At high doses, it can exhibit toxic or adverse effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without significant toxicity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine typically involves the reduction of 6-methoxy-1,2,3,4-tetrahydro-naphthalen-2-one using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding naphthalenone derivative. The process is optimized to ensure high yield and purity, often using palladium or platinum catalysts under controlled temperature and pressure conditions .

Types of Reactions:

Oxidation: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine can undergo oxidation to form the corresponding naphthalenone derivative.

Reduction: The compound can be reduced further to form more saturated derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products:

Oxidation: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-one.

Reduction: More saturated naphthalenylamine derivatives.

Substitution: Various substituted naphthalenylamines depending on the reagents used.

Vergleich Mit ähnlichen Verbindungen

- 6-Methoxy-1,2,3,4-tetrahydro-1-naphthalenylamine

- 6-Methoxy-1,2,3,4-tetrahydro-beta-carboline

Comparison: 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine is unique in its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it has a higher affinity for serotonin transporters and exhibits different pharmacokinetic properties .

Eigenschaften

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASIYUSITZITPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90274652 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81861-30-5 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydro-naphthalen-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90274652 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.